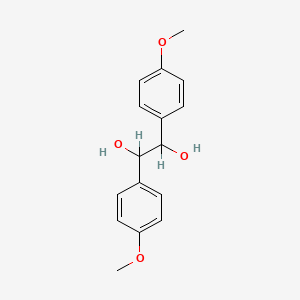
1,2-bis(4-methoxyphenyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(4-methoxyphenyl)-1,2-ethanediol, also known as p,p’-Dimethoxybenzoin, is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoin, where the phenyl groups are substituted with methoxy groups at the para positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)-1,2-ethanediol can be synthesized through the catalytic reduction of 4,4’-dimethoxybenzoin. The reduction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a hydrogen pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound involves the same catalytic reduction process but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure uniform reduction. The product is then purified through recrystallization or distillation to obtain high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-bis(4-methoxyphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-dimethoxybenzil using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction can lead to the formation of 4,4’-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for catalytic reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4’-dimethoxybenzil
Reduction: 4,4’-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-bis(4-methoxyphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. Additionally, it can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxybenzoin: The precursor to 1,2-bis(4-methoxyphenyl)-1,2-ethanediol, used in similar applications.
4,4’-Dimethoxybenzil: An oxidation product with different chemical properties and applications.
4,4’-Dimethoxybenzyl alcohol:
Uniqueness
This compound is unique due to its dual methoxy substitution, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propiedades
Número CAS |
4464-76-0 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1,2-bis(4-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3 |
Clave InChI |
RKRWHUXXTPLPAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |
Sinónimos |
dihydroanisoin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














